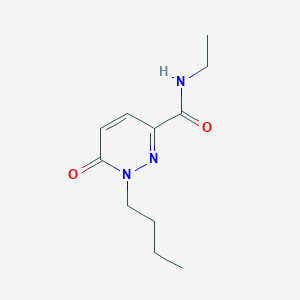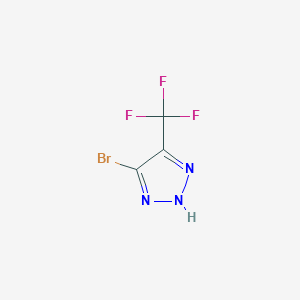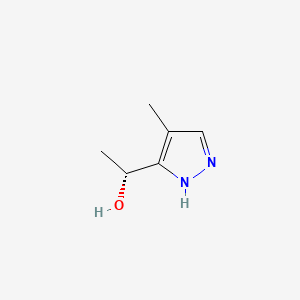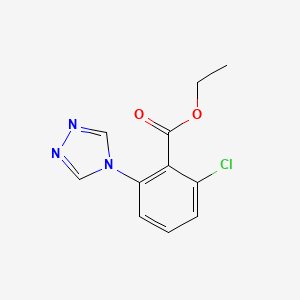
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form ethyl 2-chloro-6-nitrobenzoate. This intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, forming ethyl 2-chloro-6-aminobenzoate. The final step involves the cyclization of the amino group with a triazole precursor under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Acidic or basic catalysts are employed, often under reflux conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as ethyl 2-amino-6-(4H-1,2,4-triazol-4-yl)benzoate or ethyl 2-thio-6-(4H-1,2,4-triazol-4-yl)benzoate can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Cyclization Products: Fused triazole-benzene ring systems.
科学的研究の応用
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .
類似化合物との比較
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and broader spectrum.
Ritonavir: An antiretroviral drug containing a triazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
ethyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-8(12)4-3-5-9(10)15-6-13-14-7-15/h3-7H,2H2,1H3 |
InChIキー |
KHDIBRAGYHWNJK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


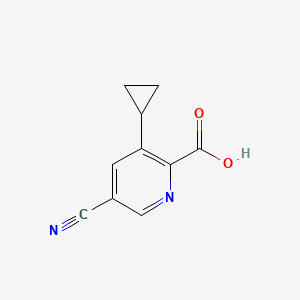







![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

